Cas no 929390-00-1 (N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide)

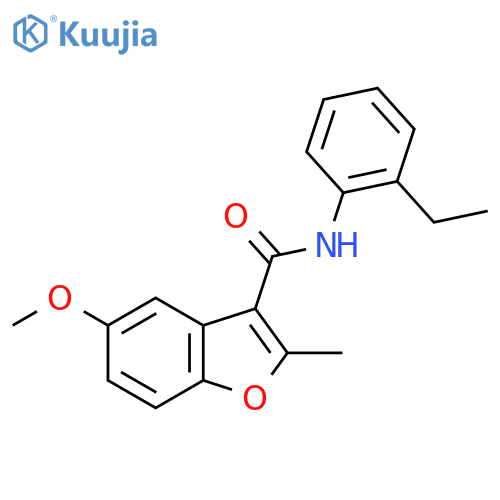

929390-00-1 structure

商品名:N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

- 929390-00-1

- AKOS002291929

- N-(2-ethylphenyl)-5-methoxy-2-methylbenzofuran-3-carboxamide

- F2095-0082

-

- インチ: 1S/C19H19NO3/c1-4-13-7-5-6-8-16(13)20-19(21)18-12(2)23-17-10-9-14(22-3)11-15(17)18/h5-11H,4H2,1-3H3,(H,20,21)

- InChIKey: RSVVJVBOWDBPKR-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=C(C(NC2C=CC=CC=2CC)=O)C2C=C(C=CC1=2)OC

計算された属性

- せいみつぶんしりょう: 309.13649347g/mol

- どういたいしつりょう: 309.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 413

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 51.5Ų

N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2095-0082-2μmol |

N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |

929390-00-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2095-0082-1mg |

N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |

929390-00-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2095-0082-2mg |

N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |

929390-00-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

929390-00-1 (N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide) 関連製品

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 124-83-4((1R,3S)-Camphoric Acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量